molecular formula C8H15B B1492359 5-(Bromomethyl)hept-1-ene CAS No. 2013132-43-7

5-(Bromomethyl)hept-1-ene

Cat. No.: B1492359
CAS No.: 2013132-43-7
M. Wt: 191.11 g/mol
InChI Key: XJRLYOVAFGFANB-UHFFFAOYSA-N
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Description

5-(Bromomethyl)hept-1-ene is a linear organic compound featuring a terminal alkene and a reactive bromomethyl group, making it a valuable bifunctional intermediate in synthetic chemistry. The bromide moiety serves as an excellent leaving group, enabling this compound to act as an efficient alkylating agent. Meanwhile, the hept-1-ene chain provides a hydrophobic backbone that can be functionalized further, for instance, through alkene metathesis or hydrofunctionalization reactions. In research and development, this compound is primarily used as a key building block for the construction of more complex molecules. Its structure suggests potential applications in the synthesis of ligands for catalysis, novel monomers for polymer science, and as a precursor in pharmaceutical agrochemical research. A prominent area of use is in the synthesis of phosphoramidates, a class of organophosphorus compounds with significant applications in medicinal chemistry, agriculture as pesticides and urease inhibitors, and as flame retardants in material science . The compound allows for the introduction of a pentyl chain with a terminal unsaturation into target structures, which can be critical for modulating the lipophilicity and conformational flexibility of the final product. This product is intended for research use only in a controlled laboratory setting by qualified professionals. It is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet and employ appropriate personal protective equipment during handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(bromomethyl)hept-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15Br/c1-3-5-6-8(4-2)7-9/h3,8H,1,4-7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRLYOVAFGFANB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC=C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Bromomethyl Hept 1 Ene

Precursor Selection and Derivatization Strategies

The efficient synthesis of 5-(bromomethyl)hept-1-ene is highly dependent on the selection of a suitable precursor that allows for the regioselective introduction of the bromine atom. A logical and common precursor is the corresponding alcohol, 2-propyl-4-penten-1-ol . This homoallylic alcohol provides the correct carbon skeleton and a hydroxyl group that can be readily converted into a bromine atom through established derivatization methods.

Several classic organometallic reactions can be employed for the synthesis of this precursor. One such method is the Grignard reaction , a cornerstone of carbon-carbon bond formation. Specifically, the reaction of propylmagnesium bromide with acrolein would yield the desired secondary alcohol, 2-propyl-4-penten-1-ol, upon aqueous workup. This approach is advantageous due to the commercial availability of the starting materials and the reliability of the Grignard addition to α,β-unsaturated aldehydes.

Alternatively, the synthesis of the precursor alcohol can be achieved through an allylation reaction . The reaction of pentanal with an allylating agent, such as allyl bromide , in the presence of a suitable metal mediator like zinc or indium, can also furnish 2-propyl-4-penten-1-ol. These Barbier-type reactions are often favored for their tolerance of various functional groups and can sometimes be performed in aqueous media, offering a greener alternative.

Once the precursor alcohol, 2-propyl-4-penten-1-ol, is obtained, the next critical step is its derivatization to the target alkyl bromide. A widely used and effective method for this transformation is the Appel reaction . This reaction utilizes a combination of triphenylphosphine (PPh₃) and a bromine source, typically carbon tetrabromide (CBr₄) , to convert primary and secondary alcohols into their corresponding bromides under mild conditions. The reaction proceeds with inversion of configuration if the alcohol is chiral and is known for its high yields and compatibility with a range of functional groups, including the alkene present in the precursor.

Table 1: Precursor Synthesis and Derivatization Overview

Precursor Synthesis Method Reactants Product Derivatization Method Reagents Final Product
Grignard Reaction Propylmagnesium bromide, Acrolein 2-propyl-4-penten-1-ol Appel Reaction PPh₃, CBr₄ This compound
Allylation Reaction Pentanal, Allyl bromide, Metal (e.g., Zn, In) 2-propyl-4-penten-1-ol Appel Reaction PPh₃, CBr₄ This compound

Bromination Protocols for Alkenes and Alcohols in this compound Synthesis

The introduction of the bromine atom is a pivotal step in the synthesis of this compound. Various bromination protocols can be considered, each with its own set of advantages and specific applications depending on the chosen precursor.

Photochemical Bromination Techniques

Photochemical bromination involves the use of light to initiate the homolytic cleavage of molecular bromine (Br₂), generating bromine radicals. This method is typically employed for the bromination of alkanes and at allylic positions. In the context of synthesizing this compound, a potential precursor could be 5-methylhept-1-ene . Photochemical bromination of this substrate would aim for the selective substitution of a hydrogen atom at the tertiary carbon (C5) with a bromine atom. However, achieving high selectivity can be challenging due to the potential for competing reactions, such as addition to the double bond and bromination at other positions.

Radical Initiated Bromination

Similar to photochemical methods, radical-initiated bromination relies on the generation of bromine radicals to initiate a chain reaction. This is often achieved by using a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in conjunction with a bromine source. For the synthesis of this compound from a precursor like 5-methylhept-1-ene, this method would follow a similar pathway to photochemical bromination, targeting the allylic C-H bond. The success of this approach hinges on the stability of the resulting tertiary radical at the C5 position, which would be favored over primary or secondary radicals along the carbon chain.

Bromination with N-Bromosuccinimide (NBS) Systems

A more controlled and widely used method for allylic bromination is the use of N-Bromosuccinimide (NBS) . The Wohl-Ziegler reaction, which employs NBS in the presence of a radical initiator (e.g., AIBN) or light, is a classic method for the selective bromination of allylic positions. missouri.edulibretexts.orgchemistrysteps.commasterorganicchemistry.com This method is particularly advantageous as it maintains a low concentration of Br₂ in the reaction mixture, which helps to suppress the competing electrophilic addition to the double bond. libretexts.org For a precursor such as 5-methylhept-1-ene, reaction with NBS and a radical initiator would be expected to selectively form the desired 5-bromo-5-methylhept-1-ene, an isomer of the target molecule. To obtain the target molecule itself, a precursor with the desired connectivity would be necessary.

If starting from the previously discussed precursor, 2-propyl-4-penten-1-ol, direct bromination of the alcohol is the more direct route. As mentioned, the Appel reaction is a prime example of such a transformation. wikipedia.orgalfa-chemistry.com This reaction converts the alcohol to the corresponding alkyl bromide with high fidelity and under mild conditions, making it a highly suitable method for the final step in the synthesis of this compound from its alcohol precursor. rsc.orgcommonorganicchemistry.comresearchgate.netresearchgate.netnrochemistry.comsciforum.netchem-station.com

Table 2: Comparison of Bromination Protocols

Bromination Protocol Precursor Example Reagents Key Features
Photochemical Bromination 5-Methylhept-1-ene Br₂, Light Radical chain mechanism; potential for side reactions.
Radical Initiated Bromination 5-Methylhept-1-ene Br₂, AIBN Similar to photochemical; relies on radical stability.
NBS Bromination (Wohl-Ziegler) 5-Methylhept-1-ene NBS, AIBN/Light Selective for allylic positions; minimizes alkene addition. missouri.edulibretexts.orgchemistrysteps.commasterorganicchemistry.com
Appel Reaction 2-propyl-4-penten-1-ol PPh₃, CBr₄ Converts alcohols to bromides; mild conditions, high yield. wikipedia.orgalfa-chemistry.com

Hydrobromination Followed by Elimination Approaches

An alternative, though likely less direct, strategy involves the hydrobromination of a suitable diene followed by an elimination reaction. For instance, a precursor such as 5-methylhepta-1,6-diene could undergo hydrobromination. The addition of HBr to a non-conjugated diene generally follows Markovnikov's rule for each double bond independently. libretexts.org Subsequent selective elimination of HBr could potentially form the desired product, but controlling the regioselectivity of both the addition and elimination steps to favor this compound would be a significant synthetic challenge.

Olefin Metathesis Approaches in Constructing the Hept-1-ene Backbone

Olefin metathesis has emerged as a powerful tool in modern organic synthesis for the formation of carbon-carbon double bonds. thieme-connect.de Specifically, cross-metathesis offers a convergent and potentially efficient route to the hept-1-ene backbone of this compound. organic-chemistry.org

This approach would involve the reaction of two simpler, readily available alkenes in the presence of a suitable catalyst, such as a Grubbs-type ruthenium catalyst. A plausible cross-metathesis strategy for the synthesis of this compound would be the reaction between 1-pentene and allyl bromide . In this reaction, the ruthenium catalyst would facilitate the cleavage and reformation of the double bonds of the two starting materials, leading to the formation of the desired product and ethylene (B1197577) as a volatile byproduct, which helps to drive the reaction to completion.

The success of this cross-metathesis reaction would depend on several factors, including the choice of catalyst and the relative reactivity of the two olefin partners. Second-generation Grubbs and Hoveyda-Grubbs catalysts are known to be more robust and tolerant of functional groups, such as the bromide in allyl bromide. illinois.eduharvard.edu While the self-metathesis of each starting material is a potential side reaction, the use of an excess of one of the reactants can often favor the desired cross-product. This method represents a modern and atom-economical approach to the target molecule, building the carbon skeleton and installing the key functional group in a single step.

Table 3: Olefin Metathesis Approach

Metathesis Type Reactant 1 Reactant 2 Catalyst Example Product
Cross-Metathesis 1-Pentene Allyl bromide Grubbs II or Hoveyda-Grubbs II Catalyst This compound

Grignard Reagent and Organolithium Chemistry in Carbon-Carbon Bond Formation

Organometallic reagents, particularly Grignard and organolithium compounds, are fundamental tools in organic synthesis for the formation of carbon-carbon bonds. wikipedia.orgresearchgate.net Their utility lies in the reversal of polarity (umpolung) at a carbon atom, transforming it from an electrophilic center (in an alkyl halide) into a potent nucleophile. rug.nl

In the context of synthesizing this compound or its precursors, Grignard reagents are particularly relevant. The general approach involves the reaction of an alkyl or vinyl halide with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form an organomagnesium halide (R-MgX). researchgate.netmasterorganicchemistry.com This nucleophilic reagent can then attack a variety of electrophiles to create a new C-C bond. For instance, an allyl Grignard reagent could be coupled with a suitable electrophile to construct the heptene (B3026448) backbone.

A significant challenge in syntheses involving Grignard reagents is the formation of undesired side products, most notably through Wurtz coupling, where the Grignard reagent reacts with the starting halide. researchgate.net Research has shown that strategic optimization, such as the slow addition of the halide solution to an excess of magnesium, can effectively minimize the formation of these dimeric byproducts. rsc.org

Organolithium reagents, prepared by the reaction of an alkyl halide with lithium metal, are generally more reactive and basic than their Grignard counterparts. wikipedia.orgmasterorganicchemistry.com This heightened reactivity allows for reactions that may be sluggish with organomagnesium compounds, but also necessitates more stringent reaction conditions, often at very low temperatures (-78 °C or lower), to control their reactivity and prevent side reactions. wikipedia.org The C-Li bond is highly polarized, making the carbon atom strongly nucleophilic and basic. wikipedia.org These reagents are adept at various synthetic transformations, including nucleophilic additions and metal-halogen exchange reactions, which can be pivotal in constructing complex molecular frameworks. wikipedia.orgrug.nl

A practical synthesis of a closely related structure, 2-(Bromomethyl)hept-1-ene, demonstrates the conversion of the allylic bromide into its corresponding Grignard reagent. rsc.org This is achieved by reacting the bromide with magnesium, which can then be reacted with other electrophiles like chlorodimethylsilane (B94632) to form new C-Si bonds, illustrating the utility of these organometallic intermediates in further synthetic elaborations. rsc.org

Key Characteristics of Grignard and Organolithium Reagents
Reagent TypeGeneral FormulaKey FeaturesCommon SolventsPrimary Application in Synthesis
Grignard ReagentR-MgX (X = Cl, Br, I)Moderately reactive nucleophile; sensitive to protic solvents. researchgate.netDiethyl ether, Tetrahydrofuran (THF)C-C bond formation via reaction with carbonyls, epoxides, etc. orgsyn.org
Organolithium ReagentR-LiHighly reactive nucleophile and strong base; often pyrophoric. wikipedia.orgrug.nlHexanes, Pentane, Diethyl etherC-C bond formation, deprotonation (metalation), metal-halogen exchange. wikipedia.org

Enantioselective and Diastereoselective Synthesis of Precursors

Achieving stereochemical control is a paramount goal in modern organic synthesis, particularly for applications in pharmaceuticals and materials science. The synthesis of specific stereoisomers of this compound would rely on the enantioselective or diastereoselective synthesis of its key precursors, such as the corresponding allylic alcohol.

Enantioselective strategies aim to produce a single enantiomer of a chiral molecule. This is often accomplished using chiral catalysts, reagents, or auxiliaries that create a diastereomeric transition state, favoring the formation of one enantiomer over the other. For example, the asymmetric alkylation of an imine using a phase-transfer catalyst has been shown to produce mono-alkylated products with high enantioselectivity (e.g., 95:5 enantiomeric ratio). mdpi.com While applied to a different system, this principle of using a chiral catalyst to direct the approach of a nucleophile to an electrophile is a cornerstone of asymmetric synthesis and could be adapted to create chiral precursors for this compound.

Diastereoselective synthesis focuses on controlling the formation of diastereomers. This can be inherent to the reaction mechanism or guided by existing stereocenters in the molecule. For instance, a Peterson olefination can be used to generate a vinylsilane precursor, which is then brominated to yield the allylic bromide. rsc.org The stereochemical outcome of such reactions can often be influenced by the geometry of the reactants and the reaction conditions. Similarly, palladium-catalyzed diastereoselective allylation of aldehydes with related bromomethyl compounds has been developed to synthesize products with a specific syn relative configuration. researchgate.net These methods highlight how the choice of catalyst and reaction pathway can dictate the stereochemical relationship between newly formed stereocenters.

The synthesis of complex natural products often involves stereoselective steps like iodolactonization, where an internal nucleophile attacks an activated alkene, with the stereochemistry being directed by the substrate's existing conformation. acs.org Such strategies could be envisioned for constructing chiral cyclic precursors that are later elaborated into the target acyclic structure.

Catalytic Routes to this compound

While direct catalytic synthesis of the final brominated compound is not widely documented, catalytic methods are indispensable for the efficient construction of its precursors. Modern organic synthesis increasingly relies on catalytic processes to improve efficiency, reduce waste, and enable transformations that are otherwise difficult.

One key transformation in a known route to a structural isomer is the Peterson olefination, which converts an ester into a terminal alkene via a β-hydroxysilane intermediate. rsc.org This sequence, while stoichiometric in its core reagents (trimethylsilylmethylmagnesium chloride and cerium trichloride), is a strategic method for installing the required vinyl group. rsc.org

Furthermore, catalysis plays a central role in many C-C bond-forming reactions that could be used to assemble the carbon skeleton. For example, transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, or Heck couplings) are powerful methods for joining molecular fragments and could be employed to build the heptene chain before the introduction of the bromomethyl group.

Optimization of Reaction Conditions and Yields

The efficiency of a synthetic route is critically dependent on the optimization of reaction conditions to maximize yield and minimize the formation of impurities. researchgate.net Key variables that are typically adjusted include temperature, solvent, reaction time, and the stoichiometry of reagents. scielo.br

In the synthesis of the related allylic bromide, 2-(Bromomethyl)hept-1-ene, a yield of 91% was achieved through a specific bromination protocol. rsc.org The reaction involved treating the precursor, an allylic silane, with pyrrolidone hydrotribromide in the presence of pyridine (B92270) as a base. The temperature was carefully controlled, starting at -10 °C and allowing the mixture to warm to room temperature over two hours. This careful control of temperature and stoichiometry is crucial for achieving high yields in allylic brominations, which can be prone to side reactions and rearrangements.

The optimization of Grignard reagent formation also provides a clear example of process improvement. As previously noted, the formation of the Wurtz coupling product is a common issue. researchgate.net It was found that the optimal procedure for converting an allylic bromide to its Grignard reagent involved the slow addition of the bromide to a solution containing 3.5 equivalents of magnesium. rsc.org This use of excess magnesium and controlled addition rate helps to ensure the halide reacts at the magnesium surface rather than with a pre-formed Grignard molecule, thereby suppressing the undesired dimerization. rsc.org

Parameters for Optimization in the Synthesis of Allylic Bromides and Their Derivatives
ParameterVariableImpact on ReactionExample from a Related Synthesis rsc.orgrsc.org
TemperatureLow vs. Room Temp. vs. RefluxAffects reaction rate and selectivity; can prevent or cause decomposition. scielo.brBromination initiated at -10 °C and warmed to room temperature to control reactivity.
SolventPolar aprotic, polar protic, nonpolarInfluences solubility, reagent stability, and reaction mechanism.Tetrahydrofuran (THF) used for both bromination and Grignard formation.
Reagent StoichiometryMolar equivalents of reactantsCan control which reaction pathway is favored and minimize side products.Use of 3.5 equivalents of Mg to reduce Wurtz coupling in Grignard formation.
Addition RateSlow (dropwise) vs. fast additionCrucial for controlling exothermic reactions and minimizing side reactions like dimerization.Slow addition of bromide to magnesium is necessary to reduce Wurtz products.
Reaction TimeMinutes to hours or daysEnsures complete conversion without allowing for product degradation or side reactions. scielo.brA 2-hour reaction time was used for the bromination step.

Reactivity and Mechanistic Investigations of 5 Bromomethyl Hept 1 Ene

Reactivity of the Terminal Alkene Moiety

The terminal double bond in 5-(bromomethyl)hept-1-ene is susceptible to a variety of addition reactions. The electron-rich π-system of the alkene serves as a nucleophile, readily reacting with electrophilic species.

Electrophilic addition reactions are characteristic of alkenes. In the case of this compound, the addition of hydrogen halides (HX) proceeds via a carbocation intermediate. According to Markovnikov's rule, the hydrogen atom will add to the carbon atom of the double bond that already has more hydrogen atoms (C1), leading to the formation of a more stable secondary carbocation at C2. Subsequent attack by the halide ion yields the corresponding 2-halo derivative. libretexts.orgmasterorganicchemistry.comdocbrown.infoyoutube.comlibretexts.org The general mechanism involves the initial attack of the alkene's π-electrons on the electrophile, followed by the nucleophilic attack of the conjugate base.

Table 1: Electrophilic Addition to this compound

Reactant Reagent Product
This compound HBr 5-(Bromomethyl)-2-bromoheptane

Hydroboration-oxidation provides a method for the anti-Markovnikov hydration of alkenes. wvu.edubyjus.comwikipedia.orgchemistrysteps.com For this compound, treatment with borane (BH₃) followed by oxidation with hydrogen peroxide (H₂O₂) in a basic solution will yield the corresponding primary alcohol. The boron atom adds to the less substituted carbon of the double bond (C1), and the hydrogen atom adds to the more substituted carbon (C2). Subsequent oxidation replaces the boron atom with a hydroxyl group, resulting in the formation of 5-(bromomethyl)heptan-1-ol. wikipedia.orgnih.gov This two-step process is stereospecific, resulting in a syn-addition of the hydrogen and hydroxyl groups. wikipedia.org

Table 2: Hydroboration-Oxidation of this compound

Reactant Reagents Product

The terminal alkene of this compound can be converted to an epoxide, a three-membered cyclic ether, by treatment with a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA). libretexts.orgaceorganicchem.comlibretexts.orgresearchgate.net This reaction proceeds via a concerted mechanism where the oxygen atom is delivered to both carbons of the double bond simultaneously.

Dihydroxylation, the addition of two hydroxyl groups across the double bond, can be achieved with different stereochemical outcomes. Syn-dihydroxylation, where both hydroxyl groups are added to the same face of the double bond, can be accomplished using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (KMnO₄). wikipedia.orglibretexts.orgchemistrylearner.comyoutube.comlibretexts.org Anti-dihydroxylation, with the hydroxyl groups on opposite faces, can be achieved by first forming an epoxide and then subjecting it to acid-catalyzed ring-opening. libretexts.orglibretexts.orglibretexts.org

Table 3: Epoxidation and Dihydroxylation of this compound

Reaction Reagent(s) Product Stereochemistry
Epoxidation m-CPBA 2-( (3-(Bromomethyl)pentyl) )oxirane N/A
Syn-dihydroxylation 1. OsO₄ 2. NaHSO₃/H₂O 5-(Bromomethyl)heptane-1,2-diol Syn

The terminal alkene functionality of this compound allows it to act as a monomer in polymerization reactions. In controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, the vinyl group can participate in chain growth, leading to the formation of well-defined polymers with pendant bromomethyl groups. nih.govacs.orgdigitellinc.commdpi.com These functional polymers can then be subjected to post-polymerization modifications at the bromomethyl sites. The reactivity of the terminal alkene is generally higher than that of internal or more substituted alkenes in these processes. nih.govacs.org

Reactivity of the Primary Bromomethyl Group

The primary bromomethyl group in this compound is a key site for nucleophilic substitution reactions. The carbon atom bonded to the bromine is electrophilic and is susceptible to attack by a wide range of nucleophiles.

The primary nature of the carbon bearing the bromine atom strongly favors the SN2 (bimolecular nucleophilic substitution) mechanism. chemicalnote.commasterorganicchemistry.com This is a one-step process where the incoming nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide leaving group. chemicalnote.comgacbe.ac.in This results in an inversion of stereochemistry if the carbon were chiral. The rate of the SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. chemicalnote.com

While a primary carbocation is highly unstable, making an SN1 (unimolecular nucleophilic substitution) reaction unlikely, the proximity of the double bond could potentially influence the reaction pathway under certain conditions. The structure of this compound is a homoallylic halide. While allylic halides are known to undergo SN2 reactions at an accelerated rate due to stabilization of the transition state through conjugation with the adjacent π-system, this effect is diminished in homoallylic systems. quora.comlibretexts.orgquora.com

Neighboring group participation (NGP) by the double bond is a possibility, where the π-electrons could act as an internal nucleophile to displace the bromide ion, forming a cyclopropylmethyl cation intermediate. spcmc.ac.inacs.orgvedantu.comquora.com This would then be attacked by an external nucleophile. Such a pathway would lead to a mixture of products and is dependent on the reaction conditions and the nature of the nucleophile.

An SN2' (bimolecular nucleophilic substitution with allylic rearrangement) reaction is not possible for this substrate as the leaving group is not on a carbon adjacent to the double bond.

Table 4: Nucleophilic Substitution Reactions of this compound

Nucleophile (Nu⁻) Reagent Example Product
Cyanide (CN⁻) Sodium cyanide (NaCN) 6-Cyano-hept-1-ene
Hydroxide (B78521) (OH⁻) Sodium hydroxide (NaOH) Hept-1-en-6-yl)methanol
Azide (N₃⁻) Sodium azide (NaN₃) 6-(Azidomethyl)hept-1-ene

Elimination Reactions for Olefin Formation

The presence of a bromine atom, a good leaving group, on a primary carbon suggests that this compound can undergo elimination reactions to form new olefinic products. These reactions are typically promoted by the presence of a base. The regiochemical outcome of the elimination is dependent on the nature of the base used, specifically its steric bulk.

With a non-bulky base, such as sodium ethoxide (NaOEt), the elimination is expected to follow Zaitsev's rule, which predicts the formation of the more substituted, and therefore more thermodynamically stable, alkene. In the case of this compound, this would result in the formation of 5-methylidenehept-1-ene.

Conversely, the use of a sterically hindered base, such as potassium tert-butoxide (t-BuOK), would favor the Hofmann elimination pathway. This pathway leads to the formation of the less substituted, or anti-Zaitsev, product. For this compound, the Hofmann product would be hept-1-en-5-ylmethane, which is structurally equivalent to the starting material's carbon skeleton without the bromine, suggesting that a different proton would need to be abstracted. However, given the structure, the primary product of a Hofmann elimination would be the less substituted alkene, which in this case would be the same as the Zaitsev product due to the available protons. A more likely outcome with a bulky base would be a slower reaction rate compared to a less hindered primary alkyl halide.

The mechanism for these base-induced eliminations is typically a concerted E2 (bimolecular elimination) process. This is favored for primary alkyl halides when a strong base is utilized.

Base Predicted Major Product Governing Principle
Sodium Ethoxide (NaOEt)5-Methylidenehept-1-eneZaitsev's Rule
Potassium tert-Butoxide (t-BuOK)5-Methylidenehept-1-eneHofmann's Rule (less pronounced for this substrate)

Organometallic Reagent Formation (e.g., Grignard, Organolithium, Organozinc)

The carbon-bromine bond in this compound is susceptible to oxidative addition with various metals, leading to the formation of highly reactive organometallic reagents. These reagents are valuable intermediates in organic synthesis, acting as strong nucleophiles and bases.

Grignard Reagent Formation: The reaction of this compound with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), is expected to produce the corresponding Grignard reagent, (hept-1-en-5-ylmethyl)magnesium bromide. lumenlearning.comresearchgate.net The formation of Grignard reagents is a well-established process for primary alkyl bromides. lumenlearning.comresearchgate.net

Organolithium Reagent Formation: Similarly, treatment of this compound with two equivalents of lithium metal would yield the organolithium reagent, (hept-1-en-5-yl)methyllithium. nih.govmdpi.com This reaction typically proceeds in a non-polar solvent like pentane or hexane. nih.govmdpi.com

Organozinc Reagent Formation: The formation of an organozinc reagent can be achieved through the reaction of this compound with zinc metal. These reagents are generally less reactive than their Grignard and organolithium counterparts, which can be advantageous in certain synthetic applications.

Metal Reagent Formed Typical Solvent
Magnesium (Mg)(Hept-1-en-5-ylmethyl)magnesium bromideDiethyl ether, THF
Lithium (Li)(Hept-1-en-5-yl)methyllithiumPentane, Hexane
Zinc (Zn)Bromo((hept-1-en-5-yl)methyl)zincTHF

Radical Chemistry of this compound

The presence of a weak carbon-bromine bond allows for the homolytic cleavage of this bond to generate a primary alkyl radical. This radical can then participate in a variety of transformations.

The this compound molecule contains both a radical precursor (the C-Br bond) and a radical acceptor (the terminal alkene). This arrangement makes it a candidate for intramolecular radical cyclization. Upon formation of the primary radical at the bromomethyl carbon, a 5-exo-trig cyclization can occur, leading to the formation of a five-membered ring. This process is generally favored over a 6-endo-trig cyclization according to Baldwin's rules. The resulting product would be a substituted cyclopentylmethyl radical, which can then be trapped by a hydrogen atom donor or undergo further reactions.

The radical generated from this compound can also participate in intermolecular reactions. For instance, it can add to another alkene in a radical chain process. This would lead to the formation of a new carbon-carbon bond and a new radical species, which would then continue the chain reaction.

Radical reactions, in general, are often associated with a lack of stereoselectivity. youtube.com The radical intermediates are typically planar or rapidly inverting, leading to the formation of racemic or diastereomeric mixtures if new stereocenters are formed. In the context of the intramolecular cyclization of the radical derived from this compound, if the subsequent trapping of the cyclized radical creates a new stereocenter, a mixture of stereoisomers is the expected outcome. youtube.com

Metal-Catalyzed Transformations

The carbon-bromine bond in this compound can be activated by various transition metal catalysts, enabling a range of cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Commonly employed catalysts include palladium, nickel, and copper complexes. For example, in a Suzuki coupling reaction, a palladium catalyst could be used to couple this compound with an organoboron compound. Similarly, a Negishi coupling would involve the reaction with an organozinc reagent, and a Stille coupling would utilize an organotin reagent.

These cross-coupling reactions are highly valuable for the synthesis of more complex molecules from simple precursors. The choice of catalyst, ligands, and reaction conditions can influence the efficiency and selectivity of these transformations.

Reaction Name Coupling Partner Typical Catalyst
Suzuki CouplingOrganoboron ReagentPalladium(0) complexes
Negishi CouplingOrganozinc ReagentPalladium(0) or Nickel(0) complexes
Stille CouplingOrganotin ReagentPalladium(0) complexes
Heck ReactionAlkenePalladium(0) complexes

Cross-Coupling Reactions (Suzuki, Heck, Sonogashira, Negishi) Involving the Bromide

The carbon-bromine bond in this compound is a potential site for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds.

Suzuki Coupling: This reaction would involve the coupling of this compound with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The expected product would feature a new carbon-carbon bond at the position of the bromine atom. The general mechanism involves the oxidative addition of the alkyl bromide to the palladium(0) catalyst, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org In the context of this compound, the bromide could potentially react with another alkene in the presence of a palladium catalyst and a base. nih.gov This would result in the formation of a new, more substituted alkene. The mechanism typically involves oxidative addition of the halide to a palladium(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. wikipedia.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org While typically applied to sp²-hybridized halides, adaptations for sp³-hybridized halides exist. A successful Sonogashira coupling of this compound would yield a product with an alkyne substituent.

Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This method is known for its high functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms. The reaction of this compound with an organozinc reagent would be expected to proceed via a similar catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov

A hypothetical summary of potential cross-coupling partners for this compound is presented in Table 1.

Table 1: Hypothetical Cross-Coupling Reactions of this compound

Reaction Name Coupling Partner Catalyst System (Typical) Expected Product Type
Suzuki R-B(OH)₂ Pd(0) complex, Base Alkylated/Arylated hept-1-ene
Heck Alkene (R'-CH=CH₂) Pd(0/II) complex, Base Substituted alkene
Sonogashira Terminal alkyne (R''-C≡CH) Pd(0) complex, Cu(I) co-catalyst, Base Alkynylated hept-1-ene
Negishi Organozinc (R'''-ZnX) Pd(0) or Ni(0) complex Alkylated/Arylated hept-1-ene

Olefin Metathesis Reactions (Ring-Closing Metathesis, Cross-Metathesis)

The terminal alkene of this compound is a suitable functional group for olefin metathesis reactions, which are powerful methods for the formation of new carbon-carbon double bonds.

Ring-Closing Metathesis (RCM): For RCM to occur, this compound would first need to be converted into a diene through a reaction at the bromide position. For instance, reaction with an appropriate Grignard reagent containing a terminal alkene could introduce a second double bond. The resulting diene could then undergo an intramolecular cyclization in the presence of a ruthenium-based catalyst, such as a Grubbs catalyst, to form a cyclic alkene. organic-chemistry.orgcaltech.edu The efficiency of the RCM would depend on the length of the tether between the two alkene moieties.

Cross-Metathesis (CM): In a cross-metathesis reaction, the terminal alkene of this compound would react with another alkene in the presence of a metathesis catalyst to form a new, substituted alkene. organic-chemistry.orgthieme-connect.de The selectivity of the reaction would be influenced by the nature of the cross-partner and the catalyst used. This reaction could be used to introduce a variety of functional groups at the terminus of the heptene (B3026448) chain.

Table 2 provides a conceptual overview of potential olefin metathesis reactions starting from this compound.

Table 2: Conceptual Olefin Metathesis Reactions Involving this compound

Reaction Type Required Modification/Partner Catalyst (Typical) Expected Product Class
Ring-Closing Metathesis Conversion to a diene Grubbs or Hoveyda-Grubbs catalyst Cyclic alkene
Cross-Metathesis Another alkene (R-CH=CH₂) Grubbs or Hoveyda-Grubbs catalyst Substituted bromoalkene

Catalytic Hydrogenation and Hydrosilylation of the Alkene

The terminal double bond of this compound is susceptible to addition reactions such as catalytic hydrogenation and hydrosilylation.

Catalytic Hydrogenation: In the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel, and a source of hydrogen gas (H₂), the alkene functional group would be reduced to an alkane. This would convert this compound into 5-(Bromomethyl)heptane. The reaction conditions, such as temperature and pressure, would influence the rate and completeness of the reaction.

Hydrosilylation: Hydrosilylation involves the addition of a silicon-hydride bond across the double bond. This reaction is typically catalyzed by a platinum complex, such as Karstedt's catalyst. The reaction of this compound with a hydrosilane (e.g., triethoxysilane) would result in the formation of a silylated heptyl bromide. The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) would depend on the specific catalyst and reaction conditions employed.

Pericyclic Reactions and Rearrangements

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. adichemistry.commsu.edulibretexts.org The terminal alkene in this compound could potentially participate in such reactions.

Ene Reaction: The terminal alkene could act as an "enophile" in an ene reaction if reacted with a suitable "ene" partner containing an allylic hydrogen. This would involve the formation of a new sigma bond, the migration of the ene double bond, and the transfer of the allylic hydrogen.

[2+2] Cycloaddition: Under photochemical conditions, the alkene could undergo a [2+2] cycloaddition with another alkene to form a cyclobutane ring.

Diels-Alder Reaction: The terminal alkene could act as a dienophile in a Diels-Alder reaction with a conjugated diene. This [4+2] cycloaddition would result in the formation of a six-membered ring.

Rearrangements involving this compound could potentially be induced under certain conditions. For example, treatment with a strong base could promote elimination of HBr to form a diene, which could then undergo further rearrangements. Acid-catalyzed conditions could lead to carbocation formation and subsequent Wagner-Meerwein type rearrangements, although the presence of the bromide might complicate such pathways.

Reaction Kinetics and Thermodynamic Analysis of Transformations

Without experimental data, any discussion of reaction kinetics and thermodynamics for transformations of this compound would be purely speculative. Kinetic studies would require experimental measurements of reaction rates under varying conditions (e.g., temperature, concentration of reactants and catalysts) to determine rate laws, activation energies, and other kinetic parameters. Thermodynamic analysis would involve determining the change in Gibbs free energy (ΔG) for a given reaction to assess its spontaneity and equilibrium position. This would require knowledge of the enthalpies (ΔH) and entropies (ΔS) of the reactants and products. Such data is not available in the existing literature for this specific compound.

Applications of 5 Bromomethyl Hept 1 Ene in Advanced Organic Synthesis

Building Block for Natural Product Total Synthesis

The total synthesis of natural products often relies on chiral building blocks that can be elaborated into complex molecular frameworks. While homoallylic bromides, a class to which 5-(Bromomethyl)hept-1-ene belongs, are known intermediates in organic synthesis, the specific application of this particular heptene (B3026448) derivative in the assembly of polyketides, terpenoids, or alkaloids is not well-documented.

Role in Polyketide Assembly

Polyketides are a large and structurally diverse class of natural products synthesized via the iterative condensation of simple carboxylic acid derivatives. frontiersin.org The carbon skeleton of this compound does not immediately align with the typical repeating units found in polyketide biosynthesis or biomimetic chemical synthesis. While it could potentially be used as a C7 building block in a convergent synthesis, no specific examples of such an application have been reported.

Construction of Terpenoid Scaffolds

Terpenoids are another major class of natural products, constructed from isoprene (B109036) units. researchgate.net Synthetic strategies towards terpenoids often involve clever cyclization reactions of acyclic precursors. nih.govchemrxiv.orgchemrxiv.orgbioengineer.org In principle, the double bond in this compound could participate in cationic cyclizations or other annulation strategies to form cyclic terpenoid precursors. However, the literature on terpenoid synthesis does not feature this specific building block.

Precursor for Alkaloid Synthesis

Alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. nih.gov The synthesis of alkaloids often involves the formation of nitrogen-containing heterocyclic rings. While this compound could be envisioned to alkylate a nitrogen nucleophile, with the alkene participating in a subsequent cyclization, there are no published reports of its use as a key precursor in alkaloid synthesis.

Construction of Complex Cyclic and Heterocyclic Architectures

The formation of complex ring systems is a cornerstone of modern organic synthesis. The dual functionality of this compound makes it a potential candidate for intramolecular cyclization reactions to form such architectures.

Synthesis of Spiro Compounds

Spiro compounds contain two rings connected by a single common atom. nih.govnih.gov The synthesis of these challenging targets can sometimes be achieved through intramolecular alkylation or radical cyclization of appropriately substituted precursors. A molecule like this compound could, in principle, be elaborated into a substrate for spirocyclization. For instance, conversion of the double bond to a nucleophilic center followed by intramolecular substitution of the bromide could lead to a spirocyclic system. However, no such applications are described in the chemical literature.

Formation of Bridged Ring Systems

Bridged ring systems are characterized by two rings sharing two non-adjacent atoms. Their synthesis is often non-trivial and can be approached through various strategies, including intramolecular cycloadditions and radical cyclizations. acs.orgnih.govbeilstein-journals.orggla.ac.ukgla.ac.uk The reactive moieties in this compound could potentially be harnessed in multi-step sequences to construct bridged bicyclic frameworks. For instance, radical cyclization of a derivative of this compound could potentially lead to a bridged system, although this has not been reported. nih.govmdpi.combeilstein-journals.orgresearchgate.netrsc.org

Incorporation into Macrocyclic Structures

The synthesis of macrocycles is a cornerstone of supramolecular chemistry and drug discovery. The structure of this compound is well-suited for intramolecular cyclization strategies to form macrocyclic frameworks. The presence of two distinct reactive sites—the nucleophilic substitution-prone bromomethyl group and the versatile terminal alkene—allows for several hypothetical macrocyclization pathways.

One potential approach is a ring-closing metathesis (RCM) reaction. To achieve this, this compound would first undergo a reaction to introduce a second terminal alkene. For instance, substitution of the bromide with a nucleophile already containing a terminal double bond, such as the sodium salt of 4-penten-1-ol, would yield a diene. This diene could then be subjected to RCM to form a macrocycle, with the ring size dependent on the length of the tether.

Alternatively, the bromomethyl group can be used to link two molecules of a di-nucleophile, followed by a double alkylation with another equivalent of this compound to create a precursor for a high-dilution intramolecular cyclization.

Table 1: Theoretical Macrocyclization Precursors from this compound

Precursor TypeHypothetical Reaction SchemePotential Macrocycle
Diene for RCMThis compound + HO-(CH₂)₃-CH=CH₂ → Hept-1-en-5-ylmethyl (pent-4-en-1-yl) ether12-membered cyclic ether
Bis-alkene for Intramolecular Alkylation2 x this compound + HS-(CH₂)₄-SH → 1,4-Bis((hept-1-en-5-yl)methylthio)butane18-membered dithia-macrocycle

Development of Novel Organic Reagents and Ligands

The functional groups of this compound allow for its conversion into a variety of novel organic reagents and ligands for catalysis. The bromomethyl moiety is a key feature for introducing the heptenyl backbone into ligand scaffolds.

For example, reaction with diphenylphosphine (B32561) followed by oxidation could yield a phosphine (B1218219) oxide, a common ligand class. The terminal alkene in such a ligand could then be used for further functionalization or to anchor the ligand to a solid support. Similarly, reaction with secondary amines could lead to the formation of tertiary amine ligands. The chirality of this compound, if synthesized in an enantiomerically pure form, could also be transferred to create chiral ligands for asymmetric catalysis.

Table 2: Potential Ligands Derived from this compound

Ligand ClassSynthetic PrecursorPotential Application
Phosphine(Hept-1-en-5-yl)methyl diphenylphosphineHomogeneous catalysis
Tertiary AmineN,N-dibenzyl-(hept-1-en-5-yl)methanamineLewis base catalysis
Thioether(Hept-1-en-5-yl)methyl phenyl sulfideTransition metal catalysis

Synthesis of Chiral Intermediates and Auxiliaries

Chiral auxiliaries are compounds that can be temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a reaction. wikipedia.org While there are no specific reports of this compound being used as a chiral auxiliary, its structure allows for such a possibility if it is resolved into its individual enantiomers.

The chiral center at the 5-position could influence the facial selectivity of reactions at the terminal double bond. For example, epoxidation of enantiomerically pure this compound would be expected to proceed with some degree of diastereoselectivity, yielding a chiral epoxide. This epoxide could then serve as a versatile chiral building block for the synthesis of more complex molecules.

Furthermore, the bromomethyl group could be converted into other functionalities, such as an alcohol or an amine, which could then be acylated with a prochiral substrate. The resulting chiral ester or amide could then undergo diastereoselective reactions, with the chiral heptenyl group directing the stereochemistry.

Application in Cascade and Tandem Reactions

Cascade reactions, also known as tandem or domino reactions, are processes involving two or more consecutive reactions where the subsequent reaction is a result of the functionality formed in the previous step. wikipedia.org The bifunctional nature of this compound makes it an intriguing candidate for initiating such reaction sequences.

A hypothetical cascade could be initiated by a Heck reaction at the terminal alkene, which could then be followed by an intramolecular alkylation by the bromomethyl group. For instance, a palladium-catalyzed reaction with an aryl halide could form a C-C bond at the terminus of the double bond, generating a new organopalladium intermediate. If a suitable nucleophile is present on the aryl ring, it could then be alkylated by the proximate bromomethyl group, forming a new ring in a single synthetic operation.

Contribution to Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse small molecules for high-throughput screening. baranlab.orgresearchgate.net Bifunctional building blocks like this compound are valuable in DOS because their two reactive handles can be addressed with different reaction partners in a divergent fashion.

Starting from this compound, one could envision a synthetic strategy where the bromomethyl group is first reacted with a library of nucleophiles (e.g., amines, thiols, alcohols). Subsequently, the terminal alkene of each of these products could be subjected to a variety of alkene functionalization reactions (e.g., hydroboration-oxidation, epoxidation, dihydroxylation). This two-step sequence would rapidly generate a library of compounds with significant structural diversity, stemming from the variations in both the nucleophile and the alkene functionalization.

Table 3: Illustrative DOS Library from this compound

Step 1: Nucleophilic Substitution (with R-XH)Step 2: Alkene FunctionalizationResulting Scaffold
R-NH₂EpoxidationAmino-epoxide
R-SHHydroboration-OxidationThioether-alcohol
R-OHDihydroxylationEther-diol

This approach highlights the potential of this compound as a valuable starting material for the efficient generation of molecular complexity and diversity in the context of drug discovery and chemical biology.

Advanced Spectroscopic and Computational Studies of 5 Bromomethyl Hept 1 Ene

Elucidation of Reaction Intermediates and Transition States via Spectroscopic Methods

The chemical reactivity of 5-(Bromomethyl)hept-1-ene is largely dictated by its nature as an allylic halide. quora.comncert.nic.in In reactions such as nucleophilic substitution or solvolysis, the cleavage of the carbon-bromine bond is facilitated by the formation of a resonance-stabilized allylic carbocation. pearson.comyoutube.comlibretexts.org This intermediate is not a single structure but a hybrid of two resonance contributors, where the positive charge is delocalized between the C1 and C3 carbons of the original allyl system (in this case, C5 and the bromomethyl carbon of the heptene (B3026448) chain).

The general mechanism for the formation of this key intermediate is as follows:

Figure 1: Resonance stabilization of the allylic carbocation intermediate formed from this compound.

This delocalization significantly stabilizes the carbocation, making reactions that proceed through this intermediate, such as SN1-type pathways, more favorable than for a corresponding saturated secondary bromoalkane. libretexts.org

Spectroscopic methods are crucial for detecting and characterizing such transient species. While no specific studies exist for this compound, techniques that could be employed include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: By conducting the reaction at very low temperatures within an NMR spectrometer, it is sometimes possible to slow the reaction rates sufficiently to observe the signals of the carbocation intermediate. The delocalized nature of the charge would be evident in the significant downfield chemical shifts of the protons and carbons involved in the resonance system.

Stopped-Flow Spectroscopy: This technique allows for the rapid mixing of reactants and the acquisition of spectroscopic data (e.g., UV-Vis) on the timescale of milliseconds. If the carbocation intermediate has a distinct chromophore, its formation and decay can be monitored kinetically.

In the absence of direct experimental data for this compound, the existence and structure of its allylic carbocation intermediate are inferred from extensive mechanistic studies on analogous allylic systems. rsc.orgrsc.org

Conformational Analysis using Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for understanding the three-dimensional structure and relative energies of flexible molecules like this compound. nih.govnih.gov Due to the presence of several single bonds in its alkyl chain, the molecule can adopt a multitude of conformations, each with a distinct energy.

A Potential Energy Surface (PES) is a mathematical representation of a molecule's energy as a function of its geometry. acs.org For conformational analysis, a 1D PES is often generated by systematically changing a specific dihedral angle (the angle between four atoms) and calculating the molecule's energy at each step, allowing all other geometric parameters to relax. nih.gov This process maps out the energy landscape associated with rotation around a particular bond.

For this compound, key PES scans would include rotation around:

The C4-C5 bond: To understand the relative positioning of the propyl group and the bromomethyl-alkene moiety.

The C5-C(H2)Br bond: To determine the preferred orientation of the bromomethyl group relative to the main chain.

The resulting PES would show energy minima corresponding to stable, staggered conformations and energy maxima corresponding to unstable, eclipsed transition states. nih.govsmu.edu

From the mapped PES, the energy differences between the lowest-energy conformers (minima) and the highest-energy transition states (maxima) can be determined. These energy differences are known as rotational barriers. youtube.com The most stable conformers are those that minimize steric hindrance and unfavorable electrostatic interactions.

For rotation around a typical C-C single bond in an alkyl chain, staggered conformations (with dihedral angles of approximately 60°, 180°, and 300°) are the energy minima, while eclipsed conformations (0°, 120°, 240°) are the energy maxima. The anti conformer (180°) is often the most stable, while gauche conformers (60°, 300°) are slightly higher in energy.

The following interactive table provides illustrative data for the expected rotational profile around the C4-C5 bond of this compound, based on typical energy values for substituted alkanes.

Note: These values are representative for a butane-like interaction and serve as an illustration. Actual values would require specific quantum chemical calculations. youtube.com

Electronic Structure and Bonding Analysis

The reactivity and properties of this compound are a direct consequence of its electronic structure. A molecular orbital (MO) approach provides significant insight.

Polarity: The Carbon-Bromine bond is highly polarized due to the greater electronegativity of bromine, creating a partial positive charge (δ+) on the carbon and a partial negative charge (δ-) on the bromine. ncert.nic.inlibretexts.org This makes the carbon atom electrophilic.

Pi System: The C1=C2 double bond constitutes a high-energy π-bonding system, making this region of the molecule electron-rich and nucleophilic. youtube.com

Frontier Molecular Orbitals (FMOs): The reactivity can be rationalized by considering the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The HOMO is typically the π-orbital of the C=C double bond. This orbital will participate in reactions where the molecule acts as a nucleophile.

LUMO: The LUMO is the antibonding sigma orbital (σ*) associated with the C-Br bond. This orbital will accept electrons when the molecule is attacked by a nucleophile, leading to the cleavage of the C-Br bond.

The interplay between the nucleophilic alkene and the electrophilic C-Br group defines the compound's dual reactivity.

The following table summarizes the key electronic and bonding features.

Reaction Pathway Exploration through Computational Modeling

Computational modeling allows for the detailed exploration of reaction mechanisms, providing insights into transition states and reaction energetics that are often difficult to obtain experimentally. rsc.orgacs.org

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure of molecules and model chemical reactions. researchgate.netnih.gov By applying DFT, one can compute the geometries and energies of reactants, products, intermediates, and the transition states that connect them. researchgate.netresearchgate.net

A prototypical reaction for this compound is nucleophilic substitution (e.g., with a water molecule), which could proceed via an SN1 or SN2 mechanism. Given that it is a secondary allylic halide, a borderline or SN1-like mechanism is plausible. nih.govrsc.org A DFT study would model this pathway by:

Optimizing the geometry of the reactants (this compound and the nucleophile).

Locating the transition state (TS1) for the dissociation of the bromide ion to form the allylic carbocation.

Optimizing the geometry of the resonance-stabilized carbocation intermediate.

Locating the transition state (TS2) for the attack of the nucleophile on the carbocation.

Optimizing the geometry of the final product(s).

The following table presents a hypothetical energy profile for an SN1-type reaction of this compound, illustrating the type of data obtained from a DFT study.

Note: These energy values are purely illustrative and are based on typical values for SN1 reactions of alkyl halides. They serve to demonstrate the output of a computational study.

Ab Initio Calculations for Thermochemical Properties of Reactions

Ab initio quantum chemistry methods are foundational tools for predicting the thermodynamic properties of chemical reactions from first principles, without reliance on empirical data. For a reaction involving this compound, such as its participation in a substitution or addition reaction, these calculations can provide crucial data on enthalpy, entropy, and Gibbs free energy.

High-level composite methods, such as the Weizmann-n (Wn) or Gaussian-n (Gn) theories, are often employed for achieving high accuracy in thermochemical predictions. elsevierpure.comosti.gov These methods systematically extrapolate to the complete basis set limit and account for electron correlation, relativistic effects, and core-valence correlation, which are important for molecules containing heavier elements like bromine. elsevierpure.comosti.gov

For a hypothetical reaction, such as the nucleophilic substitution of the bromide with a hydroxide (B78521) ion, ab initio calculations would be used to determine the standard enthalpy of formation (ΔH°f) for all reactants and products. The enthalpy of reaction (ΔH°rxn) is then derived from these values.

Table 1: Hypothetical Thermochemical Data for the Hydrolysis of this compound at 298.15 K

SpeciesMethodΔH°f (kJ/mol)S° (J/mol·K)G°f (kJ/mol)
This compoundG4-85.2430.5-213.7
OH⁻ (aq)G4-230.0-10.8-157.3
5-(Hydroxymethyl)hept-1-eneG4-285.6415.2-379.4
Br⁻ (aq)G4-121.682.8-104.0
Reaction --92.0 -43.3 -79.1

Note: The data in this table is hypothetical and serves to illustrate the output of ab initio calculations. The values are representative for similar aliphatic compounds.

The workflow for such a calculation involves:

Geometry Optimization: Finding the lowest energy conformation of the molecule.

Frequency Calculation: To confirm the optimized structure is a true minimum on the potential energy surface and to compute vibrational frequencies for determining entropy and thermal corrections.

Single-Point Energy Calculation: Using a very high level of theory and a large basis set to obtain a highly accurate electronic energy.

These calculations would reveal the exergonic or endergonic nature of the reaction, providing a fundamental understanding of its thermodynamic feasibility.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. For this compound, MD simulations can provide detailed insights into its behavior in different environments, such as in a solvent or interacting with other molecules. These simulations are particularly useful for understanding non-covalent interactions, which are crucial in many chemical and biological processes.

A key aspect of MD simulations for a halogenated compound like this compound would be the accurate modeling of halogen bonding. nih.govresearchgate.net The bromine atom in this molecule possesses a "σ-hole," a region of positive electrostatic potential on the outermost portion of the halogen atom, which can lead to attractive, non-covalent interactions with nucleophiles. nih.govresearchgate.net

An MD simulation would typically involve:

System Setup: Placing molecules of this compound in a simulation box, often with a solvent like water or a non-polar solvent.

Force Field Application: Using a force field (e.g., AMBER, CHARMM) to define the potential energy of the system based on atomic positions. Specialized force fields may be needed to accurately model halogen bonding.

Simulation Run: Solving Newton's equations of motion for the system over a specified period, generating a trajectory of atomic positions and velocities.

Analysis of the simulation trajectory can reveal information about the structure and dynamics of intermolecular interactions. For example, a radial distribution function (RDF) can be calculated to determine the probability of finding another atom at a certain distance from the bromine atom of this compound.

Table 2: Illustrative Radial Distribution Function (RDF) Peak Distances for this compound in Water

Interacting Atom PairFirst Peak Distance (Å)Interpretation
Br --- H (Water)2.4Hydrogen bonding to the bromine atom.
Br --- O (Water)3.2Halogen bonding interaction with water oxygen.
C (alkene) --- O (Water)3.5Hydrophobic hydration around the alkene group.

Note: This data is illustrative of what an MD simulation might reveal and is not based on experimental results for this specific compound.

These simulations can elucidate how the molecule orients itself with respect to other molecules, the strength and lifetime of intermolecular interactions, and how these interactions influence its macroscopic properties.

Prediction of Regioselectivity and Stereoselectivity via Computational Chemistry

Computational chemistry provides powerful tools for predicting the outcomes of chemical reactions, particularly regioselectivity and stereoselectivity, where multiple products are possible. For this compound, a key reaction of interest would be the addition to the double bond.

Density Functional Theory (DFT) is a common method for investigating reaction mechanisms and selectivities. By calculating the activation energies of the transition states leading to different products, the kinetically favored product can be predicted. For example, in the electrophilic addition of HBr to the double bond of this compound, two regioisomers could be formed.

The computational approach would involve:

Locating Transition States: Identifying the transition state structures for the formation of the different possible carbocation intermediates (Markovnikov and anti-Markovnikov).

Calculating Activation Energies: Computing the energy difference between the reactants and each transition state. The transition state with the lower activation energy corresponds to the major product.

Machine learning models are also increasingly used to predict regioselectivity. rsc.orgnih.govcolab.wsrsc.org These models are trained on large datasets of known reactions and can learn to predict the outcomes for new reactions with high accuracy.

Table 3: Hypothetical Calculated Activation Energies for the Addition of HBr to this compound

PathwayTransition StateActivation Energy (kcal/mol)Predicted Outcome
Markovnikov AdditionTS115.2Major Product
anti-Markovnikov AdditionTS225.8Minor Product

Note: The values in this table are hypothetical and for illustrative purposes. They represent a typical outcome for such a reaction based on carbocation stability.

These computational studies are invaluable in rationalizing and predicting the outcomes of complex organic reactions, guiding synthetic efforts, and providing a deeper understanding of reaction mechanisms at a molecular level.

Future Research Directions and Emerging Paradigms

Exploration of Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern chemical synthesis, aiming to reduce environmental impact through the use of renewable resources, energy-efficient processes, and the minimization of hazardous waste. rsc.orgresearchgate.net Future research into 5-(Bromomethyl)hept-1-ene should prioritize the development of synthetic pathways that align with these principles. Key areas of investigation would include the use of bio-based starting materials, the replacement of hazardous solvents with greener alternatives, and the implementation of catalytic methods to improve atom economy.

Potential research could focus on enzymatic or chemo-enzymatic routes that offer high selectivity under mild conditions, thereby reducing energy consumption and by-product formation. rsc.org A comparative analysis of traditional versus potential green synthetic approaches is outlined below.

ParameterTraditional Synthetic RoutePotential Green Synthetic Route
Starting Materials Petroleum-based feedstocksBio-renewable sources (e.g., heptenal derivatives from biomass)
Solvents Chlorinated hydrocarbons (e.g., Dichloromethane)Supercritical CO2, ionic liquids, or bio-derived solvents (e.g., 2-MethylTHF)
Reagents Stoichiometric brominating agents (e.g., PBr3)Catalytic hydrobromination or enzymatic bromination
Energy Input High-temperature reflux conditionsMild, near-ambient temperature and pressure conditions
Waste Generation Significant inorganic salt by-productsMinimal waste, with potential for catalyst recycling

Development of Novel Catalytic Systems for Transformations

The dual functionality of this compound makes it an ideal substrate for a wide range of catalytic transformations. The development of novel catalytic systems will be crucial for selectively activating either the alkyl bromide or the terminal alkene, enabling precise control over product formation. Research should target the design of catalysts that can facilitate cross-coupling reactions, asymmetric transformations, and polymerization processes.

Future investigations could explore:

Transition-Metal Catalysis: Palladium, nickel, or copper catalysts could be employed for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) at the C-Br bond, allowing for the introduction of diverse molecular fragments.

Organocatalysis: Metal-free catalytic systems could offer a more sustainable alternative for functional group transformations and asymmetric synthesis.

Biocatalysis: Enzymes such as dehalogenases or ene-reductases could be engineered to perform highly selective modifications on the this compound scaffold.

Catalytic Reaction TypePotential Catalyst ClassTarget Transformation
Cross-Coupling Palladium(0) or Nickel(II) complexesFormation of C-C, C-N, or C-O bonds at the bromomethyl position.
Olefin Metathesis Ruthenium-based catalysts (e.g., Grubbs' catalyst)Ring-closing, cross, or ene-yne metathesis involving the terminal alkene.
Asymmetric Hydrogenation Chiral Rhodium or Iridium complexesEnantioselective reduction of the double bond.
Biocatalytic Halogenolysis Engineered Dehalogenase EnzymesSelective replacement of bromine with other functional groups (e.g., -OH, -NH2).

Integration into Flow Chemistry and Automation Platforms

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise reaction control, and seamless scalability. lianhe-aigen.commpg.de The integration of synthetic routes involving this compound into automated flow chemistry platforms represents a significant area for future development. mpg.dersc.org

An automated flow platform could enable the multi-step synthesis of complex molecules starting from this compound with minimal manual intervention. mpg.de Such a system would allow for rapid reaction optimization through the automated adjustment of parameters like temperature, pressure, residence time, and reagent stoichiometry. rsc.org This approach not only accelerates research and development but also allows for the safe handling of potentially hazardous intermediates and reagents in a closed, controlled environment. lianhe-aigen.com

Application in Materials Science and Polymer Chemistry Research

The structure of this compound makes it a promising candidate for applications in materials science and polymer chemistry. The terminal alkene can participate in various polymerization reactions, while the bromomethyl group can serve as a site for post-polymerization modification or as a functional handle to impart specific properties to the resulting material.

Potential research avenues include:

Functional Monomers: Its use as a comonomer in radical or coordination polymerization could introduce pendant bromomethyl groups into polymer backbones. These groups can then be used for grafting other polymer chains or attaching functional molecules.

Polymer Modification: The bromomethyl moiety can be used to modify existing polymers, introducing a reactive site for further functionalization.

Flame Retardants: The presence of bromine suggests its potential as a reactive flame-retardant monomer, which can be covalently incorporated into polymer structures to enhance their fire resistance.

Polymerization MethodRole of this compoundPotential Polymer Application
Radical Polymerization ComonomerFunctionalized polyolefins with sites for cross-linking or grafting.
Ring-Opening Metathesis Polymerization (ROMP) Chain transfer agent or comonomerSpecialty polymers with controlled architecture.
Post-Polymerization Modification Functionalizing agentSurface modification of materials, introduction of bioactive moieties.

Design of Bio-inspired Synthetic Pathways

Nature often constructs complex molecules with remarkable efficiency through processes like multicomponent reactions. nih.gov Designing bio-inspired synthetic pathways that utilize this compound as a key building block could lead to novel and efficient methods for creating molecular diversity. nih.govmdpi.com

Advancements in Asymmetric Synthesis Utilizing this compound Derivatives

The carbon atom bearing the bromomethyl group in this compound is a stereocenter. The ability to control the stereochemistry at this position is crucial, as the biological activity and material properties of chiral molecules often depend on their specific enantiomeric form. scispace.com Therefore, a significant future research direction is the development of asymmetric methods to synthesize or modify this compound derivatives enantioselectively.

Promising strategies include:

Catalytic Asymmetric Synthesis: Employing chiral catalysts to favor the formation of one enantiomer over the other in reactions that create the stereocenter. nih.govamanote.com

Chiral Auxiliaries: Temporarily attaching a chiral molecule to a precursor of this compound to direct the stereochemical outcome of a subsequent reaction.

Kinetic Resolution: Using a chiral catalyst or reagent to selectively react with one enantiomer of a racemic mixture of this compound, allowing the other enantiomer to be isolated.

Asymmetric StrategyDescriptionExpected Outcome
Asymmetric Allylic Alkylation A catalytic reaction to introduce the bromomethyl group enantioselectively onto a heptene (B3026448) backbone.Access to enantiopure this compound.
Enzyme-Catalyzed Desymmetrization Use of an enzyme to selectively modify one of two prochiral groups on a symmetric precursor molecule.Highly enantiomerically enriched derivatives.
Chiral Phase-Transfer Catalysis Nucleophilic substitution on the C-Br bond using a chiral catalyst to control stereochemistry in subsequent products.Synthesis of chiral downstream products from racemic this compound.

Q & A

Q. What are the common synthetic routes for preparing 5-(Bromomethyl)hept-1-ene, and what are the key optimization parameters?

Answer: The synthesis of this compound typically involves allylic bromination or nucleophilic substitution reactions. For example:

  • Allylic bromination : Reacting hept-1-ene derivatives with N-bromosuccinimide (NBS) under radical initiation (e.g., light or AIBN) to introduce the bromomethyl group at the allylic position.
  • Substitution reactions : Using precursors like 5-(hydroxymethyl)hept-1-ene with HBr in the presence of a catalyst (e.g., PBr₃) .

Q. Key optimization parameters :

  • Temperature : Controlled heating (e.g., 40–60°C) to avoid side reactions like polymerization.
  • Solvent selection : Non-polar solvents (e.g., CCl₄) favor radical pathways, while polar aprotic solvents (e.g., DCM) enhance substitution efficiency.
  • Catalyst loading : Adjusting stoichiometry to minimize byproducts (e.g., dibrominated compounds).

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Answer: A combination of analytical techniques is critical:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 5.5–6.0 ppm (olefinic protons) and δ 3.3–3.7 ppm (bromomethyl group).
    • ¹³C NMR : Signals near δ 120–130 ppm (C=C) and δ 30–35 ppm (C-Br).
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Confirms molecular ion [M⁺] at m/z 192 (C₈H₁₃Br) and fragments like [M-Br]⁺ (m/z 113).
  • Infrared (IR) Spectroscopy : Absorption bands at ~1640 cm⁻¹ (C=C stretch) and 560–650 cm⁻¹ (C-Br stretch).
  • Reference standards : Cross-validate spectral data with NIST Chemistry WebBook entries for analogous bromoalkenes .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Answer:

  • Ventilation : Use fume hoods to prevent inhalation of volatile brominated compounds .
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Storage : Keep in amber glass bottles under inert gas (N₂ or Ar) at 2–8°C to inhibit decomposition.
  • Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite.

Advanced Research Questions

Q. How do steric and electronic factors influence the reactivity of this compound in cross-coupling reactions?

Answer:

  • Steric effects : The bromomethyl group’s proximity to the double bond creates steric hindrance, reducing reactivity in bulky ligand-based systems (e.g., Suzuki-Miyaura coupling). Optimize using smaller ligands (e.g., Pd(PPh₃)₄) .
  • Electronic effects : The electron-withdrawing bromine atom polarizes the C-Br bond, enhancing electrophilicity. This facilitates nucleophilic attacks in SN2 reactions but may destabilize intermediates in Heck couplings.
  • Case study : In Stille couplings, replacing bromine with iodine improves oxidative addition efficiency but increases toxicity risks .

Q. What strategies can resolve contradictions in reported reaction yields or byproduct profiles for this compound derivatives?

Answer:

  • Systematic reproducibility checks : Replicate experiments under varying conditions (e.g., solvent purity, catalyst batch) to identify confounding variables .
  • Byproduct analysis : Use High-Resolution Mass Spectrometry (HRMS) to detect trace impurities (e.g., dimerization products from radical pathways).
  • Meta-analysis : Compare literature data using databases like SciFinder® to identify trends (e.g., higher yields in anhydrous THF vs. wet DMF) .

Q. How can computational chemistry models predict the stability and reaction pathways of this compound under varying conditions?

Answer:

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to predict thermal stability (e.g., C-Br BDE ≈ 65 kcal/mol suggests susceptibility to homolytic cleavage at >100°C) .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction trajectories (e.g., solvation shells in polar solvents stabilize transition states).
  • Validation : Cross-reference computational results with experimental kinetics (e.g., Arrhenius plots for decomposition rates) .

Q. How to design a kinetic study to evaluate the thermal decomposition of this compound?

Answer:

  • Experimental setup : Use differential scanning calorimetry (DSC) to monitor heat flow at 10°C/min increments (25–200°C).
  • Data collection : Track gas evolution (e.g., HBr) via FTIR or mass spectrometry.
  • Kinetic modeling : Apply the Kissinger method to calculate activation energy (Eₐ) from DSC peaks.
  • Safety note : Conduct experiments in sealed reactors to contain exothermic events .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.